molecular formula C14H23N5O3S B6959149 N,N-dimethyl-3-oxo-3-[4-(pyridazin-3-ylamino)piperidin-1-yl]propane-1-sulfonamide

N,N-dimethyl-3-oxo-3-[4-(pyridazin-3-ylamino)piperidin-1-yl]propane-1-sulfonamide

Cat. No.: B6959149
M. Wt: 341.43 g/mol
InChI Key: SURQZAXWFKYJMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dimethyl-3-oxo-3-[4-(pyridazin-3-ylamino)piperidin-1-yl]propane-1-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a sulfonamide group, a piperidine ring, and a pyridazine moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name

N,N-dimethyl-3-oxo-3-[4-(pyridazin-3-ylamino)piperidin-1-yl]propane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N5O3S/c1-18(2)23(21,22)11-7-14(20)19-9-5-12(6-10-19)16-13-4-3-8-15-17-13/h3-4,8,12H,5-7,9-11H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SURQZAXWFKYJMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)CCC(=O)N1CCC(CC1)NC2=NN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-3-oxo-3-[4-(pyridazin-3-ylamino)piperidin-1-yl]propane-1-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of the Piperidine Ring: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Pyridazine Moiety: This can be achieved through nucleophilic substitution reactions, where a pyridazine derivative reacts with the piperidine intermediate.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-3-oxo-3-[4-(pyridazin-3-ylamino)piperidin-1-yl]propane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group or other functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridazine or piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce amines or alcohols.

Scientific Research Applications

N,N-dimethyl-3-oxo-3-[4-(pyridazin-3-ylamino)piperidin-1-yl]propane-1-sulfonamide has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used to investigate biological pathways and enzyme interactions.

    Industry: It may be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action for N,N-dimethyl-3-oxo-3-[4-(pyridazin-3-ylamino)piperidin-1-yl]propane-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the piperidine and pyridazine rings provide structural stability and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-4-(3-phenyl-5,6-dihydro-1,4-dioxane-2-yl)aniline
  • 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives

Uniqueness

N,N-dimethyl-3-oxo-3-[4-(pyridazin-3-ylamino)piperidin-1-yl]propane-1-sulfonamide is unique due to its combination of functional groups and structural features. The presence of the sulfonamide group, along with the piperidine and pyridazine rings, provides a distinct set of chemical properties and biological activities that differentiate it from similar compounds.

This article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.